rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one
CAS No.:
Cat. No.: VC17880718
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO4 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | (6R)-6-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholin-3-one |
| Standard InChI | InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1 |
| Standard InChI Key | BXLPJKGEJVAHON-IEBWSBKVSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1O[C@@H]([C@H]2CNC(=O)CO2)C3=CC=CC=C3 |
| Canonical SMILES | CCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a morpholin-3-one core substituted at the 6-position with a benzyl group bearing a 2-ethoxyphenoxy moiety. The stereochemistry is defined by two chiral centers, denoted as rel-(R,R), which influence its interactions with biological targets . The IUPAC name, rel-(R)-6-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholin-3-one, reflects this configuration. Key structural elements include:
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A morpholine ring oxidized to a 3-ketone.
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A benzyl group bridging the morpholine nitrogen and a 2-ethoxyphenoxy substituent.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.4 g/mol |
| XLogP3 | 2.8 (predicted lipophilicity) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 6 |
Data derived from PubChem and VulcanChem indicate moderate lipophilicity, suggesting balanced membrane permeability and solubility. The presence of a ketone and ether functionalities enhances polarity compared to simpler morpholine derivatives.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step organic reactions, as outlined in patent WO2005105100A1 :
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Nucleophilic Substitution: A phenoxybenzyl halide intermediate reacts with a morpholine precursor.
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Oxidation: The morpholine ring is oxidized to introduce the 3-ketone group.
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Chiral Resolution: Diastereomeric salts or chromatographic methods isolate the desired (R,R) enantiomer .
A representative synthesis from the patent literature :
Reactivity Profile
The compound undergoes reactions typical of morpholine derivatives:
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Nucleophilic Acyl Substitution: The 3-ketone participates in condensations with hydrazines or hydroxylamines.
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Ether Cleavage: The ethoxy group can be demethylated under acidic conditions .
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Stereochemical Stability: The chiral centers are configurationally stable under physiological pH, as evidenced by deuterated analog studies .
Structural Analogs and Comparative Analysis
Reboxetine Analogues
Reboxetine, a marketed antidepressant, shares the morpholine core but lacks the 3-ketone group :
The ketone in rel-(R)-6-...morpholin-3-one introduces additional hydrogen-bonding capacity, potentially altering pharmacokinetics .
Deuterated Derivatives
Deuteration at five positions (e.g., ) improves metabolic stability, as demonstrated in isotopic studies . Such analogs are valuable for tracer studies in pharmacokinetic research.
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